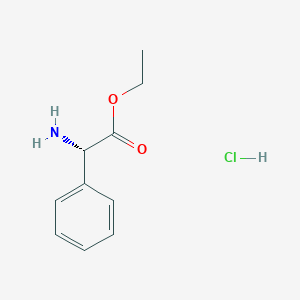

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride

Authored by: A Senior Application Scientist

Foreword: In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of starting materials and intermediates is paramount. This compound, a key chiral building block, is no exception. Its physical properties are not merely data points; they are critical indicators of purity, identity, and suitability for downstream applications. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and methodologies, to support researchers, scientists, and drug development professionals in their work.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of ethyl phenylglycinate. The presence of a chiral center at the alpha-carbon makes its stereochemical purity a critical attribute, which is primarily confirmed through its optical activity.

| Identifier | Value | Reference |

| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | [1] |

| Synonyms | L-Phenylglycine ethyl ester hydrochloride, H-Phg-OEt·HCl | |

| CAS Number | 59410-82-1 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Chemical Structure |  | Image Source: PubChem CID 2781252[1] |

Physicochemical Properties

The macroscopic physical properties of a compound are a direct reflection of its microscopic structure and purity. For a chiral compound used in regulated industries, these properties form the first line of quality assessment.

Summary of Key Properties

| Property | Value | Significance |

| Appearance | White to off-white crystalline solid | Indicates gross purity and absence of colored impurities. |

| Melting Point | 202-204 °C | A sharp melting range is a primary indicator of purity. |

| Solubility | Soluble in water. | Crucial for reaction conditions and formulation development. |

| Specific Optical Rotation | Value not consistently reported in public literature. | The defining characteristic of the (S)-enantiomer. Confirms stereochemical identity and purity. |

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

-

Observed Value: The melting point for the (S)-enantiomer is reported as 202-204 °C .

-

Comparative Data: It is crucial to distinguish this from its stereoisomers. The (R)-enantiomer has a reported melting point of 189-191 °C, while the racemic (DL) mixture melts at a significantly lower temperature of 119 °C.[2] This depression and broadening of the melting range in the racemic mixture is a classic example of the physical difference between enantiomers and their racemic compound.

Expertise in Practice: The significant difference in melting points between the pure enantiomers and the racemic mixture provides a powerful, albeit preliminary, tool for assessing enantiomeric purity. The presence of the (R)-enantiomer as an impurity in the (S)-enantiomer will depress the melting point and broaden its range. A sharp melting range close to the 202-204 °C mark is a strong indicator of high enantiomeric purity.

This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP).

-

Sample Preparation: Ensure the sample is a fine, dry powder. Load the sample into a capillary tube to a packed height of 2.5-3.5 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Set a heating ramp rate of approximately 10 °C/minute to approach the expected melting point.

-

At a temperature approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute. A slow ramp rate is critical for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

-

Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting range.

-

Caption: Workflow for Melting Point Determination.

Optical Rotation: The Definitive Stereochemical Signature

Optical rotation is the rotation of the plane of polarized light by a chiral substance.[3][4] For this compound, this is the most important physical property to confirm its absolute configuration. The specific rotation, [α], is a standardized measure.[3][5]

Trustworthiness: While a specific value for the specific rotation is not consistently available in public literature, it is a mandatory specification for any commercial or research-grade sample of this compound. The sign of the rotation is definitive: the (S)-enantiomer is levorotatory (–), while the (R)-enantiomer is dextrorotatory (+). The magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.

This protocol follows the standards of USP General Chapter <781> Optical Rotation.[5]

-

System Suitability: Calibrate the polarimeter using a certified quartz plate or a suitable certified reference standard. The instrument should be capable of measuring to ±0.01°.

-

Sample Preparation: Accurately prepare a solution of the compound in a specified solvent (e.g., water or methanol) at a known concentration (c), typically expressed in g/mL.

-

Measurement Conditions:

-

Use a sodium D-line light source (λ = 589 nm).

-

Maintain a constant temperature, typically 20°C or 25°C, as optical rotation is temperature-dependent.

-

Use a standard 1.0 decimeter (dm) path length cell (l).

-

-

Zeroing: Zero the instrument using the pure solvent that was used to prepare the sample solution.

-

Data Acquisition: Measure the observed rotation (α) of the sample solution.

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)

Caption: Workflow for Specific Rotation Measurement.

Solubility

The solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents.

-

Water: The compound is reported to be soluble in water.[2] This is expected due to the ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and ammonium) that can hydrogen bond with water.

-

Methanol/Ethanol: Good solubility is expected. These polar protic solvents can solvate both the ionic salt and the organic portions of the molecule.

-

Aprotic Solvents (e.g., DMSO, DMF): Solubility is likely, as these are highly polar solvents capable of dissolving many organic salts.

-

Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble or insoluble in non-polar solvents due to its high polarity and ionic character.

Causality in Solvent Selection: For synthetic applications, a solvent that fully dissolves the starting material at the reaction temperature is chosen. For purification by recrystallization, a solvent system is selected where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For biological assays, initial stock solutions are often prepared in DMSO, which is then diluted into an aqueous buffer; therefore, confirming high solubility in DMSO is a prerequisite.

Spectroscopic Profile

Spectroscopic data provides an unambiguous confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp peaks | Confirms the presence of the phenyl ring.[6] |

| ~3000-2800 | Aliphatic C-H Stretch | Medium, sharp peaks | Corresponds to the ethyl group C-H bonds.[7] |

| ~3200-2800 | N-H Stretch (Ammonium Salt) | Strong, very broad band | A key feature confirming the primary amine hydrochloride (-NH₃⁺). This broad envelope often overlaps the C-H stretches.[8] |

| ~1750-1735 | C=O Stretch (Ester) | Strong, sharp peak | Definitive peak for the ester carbonyl group. The position indicates a saturated aliphatic ester.[6][9][10] |

| ~1625-1560 | N-H Bend (Asymmetric) | Medium to weak peak | Part of the signature for a primary amine salt.[8] |

| ~1550-1500 | N-H Bend (Symmetric) | Medium to weak peak | The second N-H bending peak confirming the -NH₃⁺ group.[8] |

| ~1300-1150 | C-O Stretch (Ester) | Strong, sharp peak | Corresponds to the C-O single bond stretch of the ester.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Proton(s) | Approx. δ (ppm) | Splitting Pattern | Integration |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |

| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | 2H |

| α-CH | ~5.0 - 5.2 | Singlet (s) | 1H |

| Aromatic C-H | ~7.3 - 7.6 | Multiplet (m) | 5H |

| -NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) | 3H |

Rationale for Shifts:

-

Ethyl Group: The -CH₂- protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield relative to the -CH₃ protons.[7][11]

-

Alpha-Proton (α-CH): This proton is significantly deshielded by both the adjacent phenyl ring and the ester carbonyl group.

-

Ammonium Protons (-NH₃⁺): These protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

| Carbon(s) | Approx. δ (ppm) | Significance |

| -C H₃ (ethyl) | ~14 | Typical upfield sp³ carbon.[12] |

| α-C H | ~55 - 60 | sp³ carbon deshielded by the attached nitrogen and phenyl group. |

| -C H₂- (ethyl) | ~62 - 65 | sp³ carbon significantly deshielded by the attached oxygen atom.[12] |

| Aromatic C -H | ~128 - 130 | Standard range for protonated aromatic carbons.[13][14] |

| Aromatic Quaternary C | ~135 - 140 | The aromatic carbon to which the chiral center is attached. |

| C =O (ester) | ~168 - 172 | Characteristic downfield shift for an ester carbonyl carbon.[12][13] |

Storage and Handling

-

Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[2] It is a salt and may be hygroscopic.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as causing serious eye damage.[1]

Conclusion

The physical properties of this compound are well-defined and serve as essential benchmarks for its identification, purity assessment, and effective use in research and development. A sharp melting point near 202-204 °C, a definitive levorotatory optical rotation, and a characteristic spectroscopic profile are the key identifiers for this important chiral building block. Adherence to standardized analytical protocols is crucial for obtaining reliable and reproducible data, ensuring the integrity of all subsequent scientific endeavors.

References

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 9, 2026, from [Link]

-

Chemos GmbH & Co.KG. (2024, October 31). Safety Data Sheet: naphtha (petroleum), hydrodesulphurized heavy. Retrieved January 9, 2026, from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 9, 2026, from [Link]

-

Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved January 9, 2026, from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Naphtha (petroleum), hydrodesulfurized heavy. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts of compounds 1 -8 | Download Table. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 9, 2026, from [Link]

-

ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 9, 2026, from [Link]

-

Analytical Testing Labs. (n.d.). Optical Rotation Determinations. Retrieved January 9, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 9, 2026, from [Link]

-

Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 9, 2026, from [Link]

-

BioCrick. (n.d.). H-Phe-OEt.HCl datasheet. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 9, 2026, from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 9, 2026, from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved January 9, 2026, from [Link]

-

Canadian Journal of Chemistry. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 9, 2026, from [Link]

-

Aapptec Peptides. (n.d.). H-Phe-OEt HCl [3182-93-2]. Retrieved January 9, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 9, 2026, from [Link]

Sources

- 1. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-(-)-ALPHA-PHENYLGLYCINE ETHYL ESTER HYDROCHLORIDE | 17609-48-2 [chemicalbook.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride: A Cornerstone Chiral Building Block

This guide provides a comprehensive technical overview of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a critical chiral intermediate for the pharmaceutical industry. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, resolution, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of Chiral Phenylglycine Derivatives

Non-proteinogenic amino acids are fundamental components in the synthesis of numerous active pharmaceutical ingredients (APIs). Among these, derivatives of phenylglycine hold a place of prominence. This compound, the ethyl ester of L-phenylglycine, is a highly valued chiral building block.[1] Its stereochemically defined structure allows for the precise construction of complex molecules, making it an essential precursor in the asymmetric synthesis of several classes of drugs, most notably β-lactam antibiotics and antiplatelet agents.[2][3] This guide will elucidate the key technical aspects of this compound, providing the foundational knowledge necessary for its effective use in a research and development setting.

Section 1: Chemical Structure and Physicochemical Properties

The structural integrity and physical characteristics of a starting material are paramount for reproducible and scalable synthesis. This compound is the hydrochloride salt of the (S)-enantiomer of ethyl phenylglycinate. The protonation of the primary amine to form the ammonium chloride salt enhances the compound's stability and modifies its solubility profile, making it a convenient solid for handling and storage.[4]

Chemical Structure

Physicochemical and Identification Data

The properties of the (S)-enantiomer are distinct from its racemic counterpart. Accurate identification is crucial for its intended stereospecific applications.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | [5] |

| Synonyms | L-Phg-OEt·HCl, (S)-(+)-2-Aminophenylacetic acid ethyl ester hydrochloride | [1] |

| CAS Number | 59410-82-1 | [1][5] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 193-197 °C / 202-204 °C | [1][5] |

| Optical Rotation | [α]D²⁴ = +112 ± 2º (c=1 in absolute ethanol) | [1] |

| Solubility | Soluble in methanol and water | [4][7] |

| Storage | Store at 0-8°C or room temperature, under inert gas | [1][5][7] |

Section 2: Synthesis and Chiral Resolution

The industrial production of enantiomerically pure this compound hinges on an efficient chiral resolution strategy, as the direct asymmetric synthesis can be more complex and costly. The general workflow involves the synthesis of the racemic ester followed by the separation of the desired (S)-enantiomer.

Synthesis of Racemic Ethyl 2-amino-2-phenylacetate

The precursor, racemic ethyl 2-amino-2-phenylacetate, is typically synthesized via standard esterification of DL-phenylglycine.

Protocol: Fischer Esterification of DL-Phenylglycine

-

Setup: Suspend DL-Phenylglycine (1.0 eq) in anhydrous ethanol (5-10 volumes). Cool the mixture in an ice bath (0-5 °C).

-

Reagent Addition: Slowly bubble dry hydrogen chloride gas into the suspension with vigorous stirring until saturation, or alternatively, add thionyl chloride (SOCl₂) (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Causality: The acid (either generated from HCl gas or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for nucleophilic attack by ethanol. Thionyl chloride is often preferred for its clean reaction, as the byproducts (SO₂ and HCl) are gaseous.

-

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid is the racemic hydrochloride salt, which can be used directly in the resolution step or neutralized to the free base if required.

Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of obtaining the enantiopure product is the separation of enantiomers by converting them into diastereomeric salts using a chiral resolving agent. D[8]erivatives of tartaric acid are commonly employed due to their availability and cost-effectiveness.

Caption: Conceptual diagram of diastereomeric salt formation for chiral resolution.

Protocol: Resolution with (2R,3R)-Tartaric Acid

-

Dissolution: Dissolve racemic ethyl 2-amino-2-phenylacetate (free base or hydrochloride salt, 1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Resolving Agent: Add a solution of (2R,3R)-(-)-tartaric acid (0.5-1.0 eq) in the same solvent. The stoichiometry is critical and often requires optimization. Using 0.5 equivalents can maximize the yield of the desired salt in the first crop. [9] * Causality: The (S)-amine and (R)-amine react with the (R,R)-tartaric acid to form two diastereomeric salts: [(S)-amine:(R,R)-acid] and [(R)-amine:(R,R)-acid]. These diastereomers are no longer mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent system.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The diastereomeric salt of the (S)-amine with tartaric acid is typically less soluble and will precipitate preferentially.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry. This solid is the enriched diastereomeric salt. The enantiomeric excess (e.e.) should be checked by chiral HPLC.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., NaHCO₃ or Na₂CO₃ solution) to neutralize the tartaric acid and liberate the free (S)-amine into the organic layer.

-

Final Salt Formation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter. Bubble dry HCl gas through the solution or add a solution of HCl in isopropanol/ether to precipitate the final product, this compound. Collect the pure solid by filtration.

Section 3: Analytical Characterization

Spectroscopic Data (Expected)

| Technique | Feature | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Phenyl protons (Ar-H) | δ 7.30 - 7.60 ppm (multiplet, 5H) |

| Chiral proton (α-H) | δ 5.20 - 5.40 ppm (singlet or broad singlet, 1H) | |

| Methylene protons (-OCH₂CH₃) | δ 4.20 - 4.40 ppm (quartet, 2H) | |

| Methyl protons (-OCH₂CH₃) | δ 1.20 - 1.40 ppm (triplet, 3H) | |

| Ammonium protons (-NH₃⁺) | δ 8.50 - 9.50 ppm (broad singlet, 3H) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ ~168-172 ppm |

| Phenyl carbons (C1, C2/6, C3/5, C4) | δ ~128-135 ppm | |

| Methylene carbon (-OCH₂) | δ ~63-65 ppm | |

| Chiral carbon (α-C) | δ ~55-58 ppm | |

| Methyl carbon (-CH₃) | δ ~13-15 ppm | |

| FTIR (KBr) | N-H stretch (Ammonium) | 3200 - 2800 cm⁻¹ (broad) |

| C=O stretch (Ester) | ~1740 - 1755 cm⁻¹ | |

| C=C stretch (Aromatic) | ~1600, 1495, 1455 cm⁻¹ | |

| C-O stretch (Ester) | ~1250 - 1150 cm⁻¹ |

Note: Predicted shifts are based on general principles and data for similar structures like ethyl phenylacetate and other amino acid esters. Actual values may vary based on solvent and experimental conditions.

[10][11]### Section 4: Applications in Drug Development

The utility of this compound is demonstrated by its role as a key intermediate in the synthesis of high-value pharmaceuticals. Its defined stereochemistry is transferred to the final API, ensuring the correct pharmacological activity.

Synthesis of β-Lactam Antibiotics

Phenylglycine and its derivatives are crucial side-chain precursors for a vast class of semi-synthetic penicillins and cephalosporins, such as Cefalexin and Cefaclor. T[2][12]he D-phenylglycine enantiomer (corresponding to the R-configuration) is typically used for these antibiotics. However, the resolution process that yields the (S)-enantiomer is intrinsically linked to the production of the (R)-enantiomer, highlighting its place within the overall manufacturing strategy. The general synthesis involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with an activated derivative of the phenylglycine side chain.

[13][14]#### 4.2 Synthesis of Antiplatelet Agents (e.g., Clopidogrel)

The synthesis of the potent antiplatelet drug (S)-Clopidogrel provides a direct and compelling application for this class of chiral intermediates. While the commercial synthesis of Clopidogrel itself uses the closely related (S)-methyl 2-(2-chlorophenyl)glycinate, the reaction pathway is directly analogous and demonstrates the synthetic utility of these building blocks. T[3][15][16]he process involves the nucleophilic substitution of a thienopyridine moiety onto the chiral α-amino ester.

Caption: Analogous pathway for Clopidogrel synthesis using a chiral phenylglycine ester.

This reaction sequence underscores the importance of starting with an enantiomerically pure amino ester. The biological activity of Clopidogrel resides exclusively in the (S)-enantiomer; the (R)-enantiomer is inactive and considered an impurity. T[3]herefore, the use of a resolved intermediate like (S)-Ethyl 2-amino-2-phenylacetate or its analogues is not just beneficial, but essential for producing a safe and effective drug.

[17][18]### Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the material and ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful and an irritant. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[5] Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at lower temperatures (0-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. *[1][7] In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

-

References

-

Wright, A. G., et al. (1979). Synthesis and Biological Activity of Some Broad-Spectrum N-acylphenyglycine Cephalosporins. Journal of Medicinal Chemistry, 22(5), 527-533. Available at: [Link]

-

Prokhorova, A. A., et al. (2023). Biocatalytic Synthesis of New Cephalosporins Using Immobilized Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 59(7), 885-893. Available at: [Link]

-

Prokhorova, A. A., et al. (2023). Biocatalytic Synthesis of New Cephalosporins Using Immobilized Cephalosporin-Acid Synthetase. Applied Biochemistry and Microbiology, 59(7), 885-893. Available at: [Link]

- Bruggink, A., et al. (1992). Improved process for preparing cephalosporins. Google Patents (EP0567323A2).

-

Wegman, M. A., et al. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. Biotechnology and Bioengineering, 80(5), 509-514. Available at: [Link]

-

Verma, R., & Kumar, R. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(12), 779-801. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

- Kim, C. U., et al. (2011). Method for preparing clopidogrel and its derivatives. Google Patents (EP2298777A2).

-

Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]

- Li, Z., et al. (2010). Synthesis of clopidogrel impurity intermediate. Google Patents (CN101747219A).

-

Sashikanth, S., et al. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. Available at: [Link]

-

Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]

- Richter, J., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents (EP3280701B1).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]

-

Zhang, C., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101081. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0006236). Retrieved from [Link]

-

Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. ResearchGate. Available at: [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Kaczor, A. A., & Polski, A. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(12), 2917. Available at: [Link]

-

Sivasankar, C., & Madarasi, K. (2017). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. ResearchGate. Available at: [Link]

-

Ribeiro, J., et al. (2022). Enantiomers and Their Resolution. Encyclopedia, 2(1), 54-71. Available at: [Link]

-

Adams, R., & Thal, A. F. (1922). Ethyl phenylacetate. Organic Syntheses, 2, 27. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2). Retrieved from [Link]

-

ChemAnalyst. (2023). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-Ethyl-2-phenyl-2-(phenylamino)acetate. Retrieved from [Link]

-

Fischer, E. (1906). Glycine ethyl ester hydrochloride. Organic Syntheses, 1, 300. Available at: [Link]

-

Prasad, K. C., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(3), 200-206. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]

- 5. Ethyl (S)-2-amino-2-phenylacetate hydrochloride | 59410-82-1 [sigmaaldrich.com]

- 6. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]

- 7. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE CAS#: 879-48-1 [chemicalbook.com]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onyxipca.com [onyxipca.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618) [hmdb.ca]

- 11. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE(879-48-1) 1H NMR [m.chemicalbook.com]

- 12. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocatalytic Synthesis of New Cephalosporins Using Immobilized Cephalosporin-Acid Synthetase - ProQuest [proquest.com]

- 14. EP0567323A2 - Improved process for preparing cephalosporins - Google Patents [patents.google.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. EP2298777A2 - Method for preparing clopidogrel and its derivatives - Google Patents [patents.google.com]

- 18. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Foreword

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a chiral derivative of the non-proteinogenic amino acid phenylglycine, represents a cornerstone building block in modern pharmaceutical development. Its structural features—a stereochemically defined alpha-carbon, a reactive amino group, and an ester moiety—make it a versatile synthon for introducing the phenylglycine scaffold into complex molecular architectures. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, moving beyond a simple recitation of properties to explore the causality behind its applications, analytical validation, and safe handling. We will delve into its synthesis, stereochemical significance, and critical role in the creation of advanced therapeutic agents.

Physicochemical and Structural Characterization

This compound is a white solid material valued for its specific stereoconfiguration, which is often crucial for biological activity in the final drug product.[1] Its identity and purity are defined by a combination of physical constants and spectroscopic data.

Core Properties and Identifiers

A summary of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 59410-82-1 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 215.68 g/mol | [4] |

| Melting Point | 202-204 °C | |

| Appearance | White Solid | [1] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Store at room temperature |

Structural and Chemical Identifiers

The precise chemical structure is unambiguously defined by various nomenclature systems.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

| Synonyms | ethyl (2S)-amino(phenyl)ethanoate hydrochloride | |

| InChI | 1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| InChIKey | FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| SMILES | CCOC(=O)N.Cl | [5] |

Chemical Structure Visualization

The hydrochloride salt form enhances the compound's stability and handling characteristics by protecting the primary amine from oxidative degradation and improving its solid-state properties.

Caption: 2D structure of this compound.

The Critical Role of Chirality in Drug Design

The "(S)" designation in the compound's name is not a trivial detail; it is fundamental to its function in pharmaceutical synthesis. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug often exhibit profound differences in pharmacological activity, metabolism, and toxicity.

The use of a single, pure enantiomer like this compound is a key strategy in modern drug design to:

-

Enhance Potency: The desired therapeutic effect often resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or even antagonistic.

-

Improve Safety Profile: By eliminating the distomer, the metabolic load on the patient is reduced, and the risk of off-target effects or enantiomer-specific toxicity is minimized.

-

Simplify Pharmacokinetics: A single enantiomer provides a cleaner and more predictable absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of enantiomerically pure drugs is a major focus of the pharmaceutical industry, making chiral building blocks like this compound indispensable.[6]

Caption: The impact of using a chiral building block on drug development outcomes.

Applications in Pharmaceutical Synthesis

This compound serves primarily as a chiral intermediate. Its ester and amine functionalities are handles for subsequent chemical transformations, allowing for its incorporation into larger, more complex molecules.

Role as a Chiral Synthon

The compound is a precursor for the synthesis of various pharmaceutical agents. While specific, proprietary synthesis routes are often not public, its structure is integral to several classes of drugs. The amino acid backbone can be elongated, cyclized, or coupled with other fragments to build the final API.

Potential in Prodrug Strategies

Amino acid esters are frequently employed in prodrug design.[7] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be used to overcome challenges such as:

-

Poor aqueous solubility.

-

Low membrane permeability and poor oral bioavailability.

-

Unpleasant taste or pain on injection.

-

Chemical instability.

By attaching an amino acid ester moiety, formulators can leverage endogenous amino acid transporters to improve drug absorption.[7]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.

-

Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the main compound from any synthesis-related impurities or degradation products.

-

Chiral HPLC: This is a critical, non-negotiable step. Specialized chiral stationary phases (CSPs) are used to separate the (S)-enantiomer from its (R)-enantiomer, thereby confirming the enantiomeric excess (e.e.) of the material.[6] A high e.e. is essential for its use in pharmaceutical manufacturing.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal confirmation of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of atoms. The chemical shifts and coupling constants are unique fingerprints of the structure.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorbances would be expected for the N-H bonds of the amine hydrochloride, the C=O of the ester, and the aromatic C-H and C=C bonds of the phenyl ring.[8]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[9] Fragmentation patterns can offer further structural clues.

Caption: A typical analytical workflow for quality control and batch release.

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. This compound has associated hazards that must be managed with appropriate engineering controls and personal protective equipment.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling and Storage Protocol

Adherence to the following protocols will ensure safe handling and maintain the integrity of the material.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhaling dust.

-

Body Protection: Wear a standard laboratory coat.

Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage Conditions:

-

Temperature: Store at ambient room temperature.

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is also recommended.[1]

-

Container: Keep the container tightly closed in a dry place.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[11]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, stereochemically pure pharmaceuticals. Its value lies in the precise three-dimensional arrangement of its atoms, a feature that is leveraged by medicinal chemists to design safer and more effective drugs. A thorough understanding of its properties, analytical validation methods, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher utilizing this critical building block in the pursuit of novel therapeutic discoveries.

References

-

PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Ribeiro, A. C. F., & Veiga, F. J. B. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(11), 2115. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

MDPI. (2024). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2). Retrieved from [Link]

Sources

- 1. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE CAS#: 879-48-1 [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 2-AMINO-2-PHENYLACETATE HYDROCHLORIDE | 879-48-1 [chemicalbook.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Amino Acids in the Development of Prodrugs [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - Ethyl 2-amino-2-phenylacetate hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Synthesis of L-Phenylglycine Ethyl Ester Hydrochloride

Abstract

L-Phenylglycine ethyl ester hydrochloride is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate for semi-synthetic β-lactam antibiotics.[1] Its stereochemical integrity is paramount to the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the synthetic strategies for producing this compound with high enantiomeric purity. We will conduct a mechanistic exploration of the classical Fischer esterification, present a field-proven, step-by-step laboratory protocol, and discuss critical parameters for process control and characterization. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable methodology for the synthesis of L-Phenylglycine ethyl ester hydrochloride.

Introduction

L-Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as indispensable chiral synthons in the pharmaceutical industry.[1] The ethyl ester hydrochloride salt, specifically, offers enhanced solubility and stability, making it a preferred intermediate for subsequent coupling reactions, such as in peptide synthesis.[2]

The primary challenge in its synthesis is not the formation of the ester itself, but the preservation of the delicate stereocenter at the α-carbon. Racemization can occur under harsh acidic or basic conditions, leading to a diminished yield of the desired L-enantiomer and complicating purification processes.[3] Therefore, the choice of synthetic route and the precise control of reaction conditions are of utmost importance.

Part 1: Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure L-Phenylglycine ethyl ester hydrochloride can be approached via several distinct strategies. The selection of a particular route depends on factors such as the availability of starting materials, scalability, cost, and the required level of enantiomeric excess (% ee).

Key Synthetic Strategies:

-

Direct Esterification of L-Phenylglycine: This is the most straightforward and atom-economical approach. It involves the direct reaction of the carboxylic acid group of L-phenylglycine with ethanol under acidic conditions. This method is often favored in industrial settings.

-

Asymmetric Synthesis: Methods like the Strecker synthesis, employing a chiral auxiliary or catalyst, can build the molecule from simpler achiral precursors, setting the stereocenter in the process.[1][4] These methods offer high stereocontrol but can be more complex and costly.

-

Kinetic Resolution: This strategy involves synthesizing the racemic (DL) phenylglycine ethyl ester and then selectively reacting one enantiomer, often with an enzyme, leaving the desired L-enantiomer untouched and separable.[5][6]

For its practicality and widespread use, this guide will focus on the Direct Esterification method.

Caption: Decision workflow for selecting a synthetic strategy.

Mechanistic Deep Dive: Fischer Esterification with Thionyl Chloride/Ethanol

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] In the case of amino acids, which exist as zwitterions and have poor solubility in alcohols, a more potent activation method is required. The use of thionyl chloride (SOCl₂) in ethanol is a highly effective one-pot procedure that addresses this challenge.

The mechanism proceeds through several key stages:[9][10]

-

Formation of the Activating Agent: Thionyl chloride reacts with the ethanol solvent to form ethyl chlorosulfite and gaseous HCl. This in-situ generation of HCl protonates the ethanol, creating a highly acidic environment.

-

Protonation of the Carboxyl Group: The carboxylic acid group of L-phenylglycine is protonated by the strong acid, which significantly increases the electrophilicity of the carbonyl carbon.[8][9]

-

Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer & Water Elimination: A series of proton transfers occurs, converting one of the hydroxyl groups into a good leaving group (H₂O). The elimination of water, driven by the formation of a stable C=O double bond, yields the protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester to give the free base of L-phenylglycine ethyl ester.

-

Salt Formation: The generated HCl in the reaction mixture readily protonates the free amino group of the ester, leading to the precipitation of the final product, L-Phenylglycine ethyl ester hydrochloride.

This method is efficient because the gaseous byproducts (SO₂ and HCl) are easily removed, helping to drive the reaction to completion.[10]

Part 2: Field-Proven Experimental Protocol: Fischer Esterification

This section outlines a reliable, step-by-step protocol for the synthesis of L-Phenylglycine ethyl ester hydrochloride from L-phenylglycine.

Caption: Experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Phenylglycine | ≥ 99% ee | Sigma-Aldrich | Starting material, stereochemical purity is critical. |

| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥ 99% | Acros Organics | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Ethanol (Absolute) | Anhydrous, ≥ 99.5% | J.T. Baker | Must be dry to prevent side reactions. |

| Diethyl Ether (Anhydrous) | Anhydrous, Reagent Grade | Fisher Scientific | Used for precipitation/crystallization. |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-phenylglycine (10.0 g, 0.066 mol) in absolute ethanol (100 mL).

-

Causality: Using dry glassware and anhydrous solvent is crucial to prevent the premature hydrolysis of thionyl chloride.

-

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (7.2 mL, 0.099 mol) dropwise via a syringe over 30 minutes.

-

Causality: The slow, cooled addition is essential to control the highly exothermic reaction between SOCl₂ and ethanol and to minimize potential side reactions or degradation.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 3-4 hours. The suspension should gradually become a clear solution.

-

Causality: The elevated temperature provides the necessary activation energy for the esterification to proceed to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot disappears.

-

-

Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a white to off-white solid crude product.[11]

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with swirling until the solution becomes persistently cloudy. Cool the flask to 0 °C for at least 1 hour to induce crystallization.[11]

-

Causality: This solvent/anti-solvent recrystallization method is effective for purifying the polar hydrochloride salt. Ethanol is a good solvent, while ether is a poor one, causing the pure product to precipitate upon addition.

-

-

Final Product Collection: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities. Dry the product under vacuum to a constant weight.

Process Control & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; moisture in reagents/glassware. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. |

| Dark Color | Overheating during reaction or solvent removal. | Maintain controlled reflux temperature. Avoid excessive heat during rotary evaporation. |

| Poor Crystals | Crystallization occurred too rapidly. | Ensure slow addition of the anti-solvent (ether). Allow for slow cooling without disturbance. |

| Racemization | Excessively harsh conditions (prolonged high temp). | Adhere to the recommended reaction time. Racemization is a risk but generally low under these specific conditions. |

Part 3: Quality Control and Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a critical final step.

Expected Characterization Data

-

Appearance: White crystalline powder.[12]

-

Melting Point: 193-197 °C.[12]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.85 (br s, 3H, -NH₃⁺)

-

δ 7.50-7.65 (m, 5H, Ar-H)

-

δ 5.25 (s, 1H, α-CH)

-

δ 4.20 (q, 2H, -OCH₂CH₃)

-

δ 1.20 (t, 3H, -OCH₂CH₃) (Note: Chemical shifts can vary slightly based on solvent and concentration).

-

-

FTIR (KBr, cm⁻¹):

-

~3000-2800 (br, -NH₃⁺ stretch)

-

~1745 (s, C=O ester stretch)

-

~1580, 1490 (m, C=C aromatic stretch)

-

-

Optical Rotation: The most critical measurement for confirming enantiomeric purity.

-

[α]²⁴_D = +112° ± 2° (c=1 in absolute ethanol).[12] A significantly lower value would indicate the presence of the D-enantiomer (racemization).

-

Quantitative Data Summary

| Parameter | Typical Value | Method of Analysis |

| Yield | 85-95% | Gravimetric |

| Melting Point | 193-197 °C | Melting Point App. |

| Purity (TLC) | ≥ 99% | TLC Analysis |

| Specific Rotation | [α]²⁴_D = +112° (c=1, EtOH)[12] | Polarimetry |

Conclusion

The direct esterification of L-phenylglycine using thionyl chloride in ethanol represents a highly efficient, scalable, and reliable method for the synthesis of L-Phenylglycine ethyl ester hydrochloride. By maintaining strict anhydrous conditions and carefully controlling reaction temperatures, this protocol consistently delivers a high yield of product with excellent chemical and stereochemical purity. The robust characterization data provided serves as a benchmark for quality control, ensuring the suitability of this intermediate for its demanding applications in pharmaceutical development.

References

-

SciELO. (2008). Esterification of amino acid in presence of HCl. Available at: [Link]

- Google Patents. (1975). Process for the preparation of DL-phenylglycine esters. US3887606A.

-

Organic Syntheses. Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. Available at: [Link]

-

Organic Syntheses. Glycine ethyl ester hydrochloride. Available at: [Link]

-

J&K Scientific LLC. L-Phenylglycine ethyl ester hydrochloride. Available at: [Link]

-

ResearchGate. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

- Google Patents. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. US4260684A.

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Available at: [Link]

-

ACS Publications. (2007). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

-

National Institutes of Health. (2017). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

National Institutes of Health. N-Phenylglycine ethyl ester. PubChem. Available at: [Link]

-

ScienceDirect. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Available at: [Link]

- Google Patents. (2015). Synthesis method of D-phenylglycine and DL-phenylglycine. CN104370765A.

-

CORE. (2022). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. Available at: [Link]

-

Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available at: [Link]

-

YouTube. (2020). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. Available at: [Link]

-

National Institutes of Health. L-Phenylglycine. PubChem. Available at: [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. jk-sci.com [jk-sci.com]

- 3. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 4. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scielo.br [scielo.br]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Chiral Purity of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride

<-3>

Abstract

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), demands stringent control over its enantiomeric purity. The presence of its unwanted enantiomer, (R)-ethyl 2-amino-2-phenylacetate, can lead to significant differences in pharmacological activity, efficacy, and potential toxicity of the final drug product. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the methodologies and critical considerations for ensuring the chiral integrity of this vital intermediate. We delve into the synthetic origins of chiral impurities, provide in-depth protocols for state-of-the-art analytical techniques for chiral purity determination—including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—and discuss method validation in accordance with international regulatory guidelines. This guide aims to be an authoritative resource, blending theoretical principles with practical, field-proven insights to empower the development of safe and effective chiral drugs.

Introduction: The Significance of Chirality in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of the critical importance of controlling chirality in drug development.[1] Consequently, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and quantification of chiral impurities in drug substances and products.[3][4][5][6]

This compound (CAS: 59410-82-1) is a key chiral intermediate.[7] Its molecular structure, possessing a single stereocenter at the alpha-carbon, gives rise to two enantiomers. The (S)-enantiomer is the desired building block for various pharmaceuticals, making the accurate determination and control of the (R)-enantiomer impurity paramount.

This guide will provide a comprehensive overview of the critical aspects of managing the chiral purity of this compound, from understanding its synthetic origins to the application and validation of advanced analytical techniques.

Synthetic Pathways and the Genesis of Chiral Impurities

The enantiomeric purity of this compound is intrinsically linked to its synthetic route. Understanding the potential sources of the unwanted (R)-enantiomer is the first line of defense in ensuring chiral integrity. Common synthetic strategies often involve either the resolution of a racemic mixture of ethyl 2-amino-2-phenylacetate or an asymmetric synthesis approach.

2.1. Classical Resolution of Racemic Mixtures

A prevalent method for obtaining enantiomerically pure compounds involves the separation of a racemic mixture. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The desired diastereomer is then isolated and converted back to the single enantiomer.

-

Potential for Impurity: Incomplete separation of the diastereomeric salts is a primary source of chiral impurity. The efficiency of the crystallization process, including solvent selection, temperature control, and the number of recrystallization steps, directly impacts the final enantiomeric excess (e.e.).

2.2. Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on asymmetric synthesis to directly produce the desired enantiomer, minimizing the formation of the unwanted one. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents.

-

Potential for Impurity: The enantioselectivity of the asymmetric reaction is rarely 100%. The effectiveness of the chiral catalyst or auxiliary, reaction conditions (temperature, pressure, solvent), and the purity of starting materials all influence the final enantiomeric ratio.

Analytical Methodologies for Chiral Purity Determination

The accurate quantification of the (R)-enantiomer in this compound requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) emerging as powerful alternatives.[1][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for enantiomeric separations in the pharmaceutical industry.[8][10] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

3.1.1. Principle of Chiral Recognition on CSPs

CSPs are typically composed of a chiral selector immobilized onto a solid support (e.g., silica gel). The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[11]

3.1.2. Experimental Protocol: Chiral HPLC Analysis of this compound

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: Lux® Cellulose-2 [amylose tris(3,5-dimethylphenylcarbamate)] column (250 x 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

-

Mobile Phase: A mixture of ethanol and diethylamine (100:0.5, v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm.[12]

-

Injection Volume: 20 µL.[12]

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a solution of the racemic mixture at the same concentration to confirm the elution order and resolution of the enantiomers.

-

For the determination of the (R)-enantiomer as an impurity, prepare a spiked sample by adding a known amount of the (R)-enantiomer to the (S)-enantiomer sample.

Data Analysis:

-

The enantiomeric purity is calculated based on the peak areas of the two enantiomers using the following formula:

-

% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

-

Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful technique for chiral separations, offering several advantages over HPLC.[2][9][13] By using a supercritical fluid, typically carbon dioxide, as the primary mobile phase, SFC can achieve faster separations, reduced solvent consumption, and often provides complementary selectivity to HPLC.[2][9][14]

3.2.1. Advantages of SFC for Chiral Analysis

-

Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster equilibration times, leading to significantly shorter analysis times compared to HPLC.[9][14]

-

Green Chemistry: The use of supercritical CO2, a non-toxic and readily available solvent, aligns with the principles of green chemistry, reducing the environmental impact of the analysis.[2]

-

Orthogonal Selectivity: The separation mechanism in SFC can differ from that in HPLC, providing an alternative approach for challenging separations.[9]

3.2.2. Experimental Workflow: Chiral SFC Method Development

Caption: A generalized workflow for developing a chiral SFC method.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

3.3.1. Chiral Selectors in CE

Commonly used chiral selectors in CE for the separation of amino acid derivatives include cyclodextrins and crown ethers.[15][16][17] These selectors form transient inclusion complexes with the enantiomers, leading to differences in their apparent electrophoretic mobilities and thus, separation. The combination of different chiral selectors, such as a cyclodextrin and a bile salt surfactant, can have a synergistic effect, leading to improved chiral resolution.[18]

3.3.2. Experimental Protocol: Chiral CE Analysis

Objective: To separate the enantiomers of ethyl 2-amino-2-phenylacetate using capillary electrophoresis.

Instrumentation:

-

Capillary Electrophoresis system with a UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

Electrophoretic Conditions:

-

Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM γ-cyclodextrin.

-

Applied Voltage: 15 kV.

-

Capillary Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 214 nm.

Sample Preparation:

-

Dissolve the sample in the BGE or water at a suitable concentration (e.g., 0.5 mg/mL).

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Validation of the chosen analytical method is a critical step to ensure its suitability for its intended purpose.[8][19] The validation process should follow the guidelines set forth by the ICH, specifically Q2(R1) Validation of Analytical Procedures.[19]

4.1. Key Validation Parameters

The following parameters must be evaluated during the validation of a chiral purity method:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the undesired enantiomer should be well-resolved from the main peak and any other impurities. Resolution (Rs) > 1.5. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the impurity should be within 80-120% of the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ and ≤ 5% at higher concentrations. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution and quantification should not be significantly affected by minor changes in mobile phase composition, flow rate, column temperature, etc. |

4.2. System Suitability Testing

System suitability tests are an integral part of the analytical procedure and are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.[8]

Caption: Key parameters for system suitability testing in chiral chromatography.

Conclusion: A Holistic Approach to Chiral Purity

Ensuring the chiral purity of this compound is a multi-faceted endeavor that begins with a thorough understanding of the synthetic process and culminates in the implementation of robust, validated analytical methods. This guide has provided a comprehensive framework for achieving this critical quality attribute. By integrating the principles of synthetic chemistry with the practical application of advanced analytical techniques such as chiral HPLC, SFC, and CE, researchers and drug development professionals can confidently control the enantiomeric purity of this vital pharmaceutical intermediate. A commitment to scientific integrity, rigorous method validation, and adherence to regulatory guidelines is essential for the development of safe and effective chiral medicines.

References

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

-

Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252. PubChem. [Link]

-

Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

-

Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health. [Link]

-

Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [Link]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

-

Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

-

Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

-

Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Ingenta Connect. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

-